molecular formula C11H10N2O B3383093 (2-Phenylpyrimidin-4-yl)methanol CAS No. 38705-90-7

(2-Phenylpyrimidin-4-yl)methanol

Cat. No.: B3383093
CAS No.: 38705-90-7
M. Wt: 186.21 g/mol
InChI Key: AOCGPYPSAHFBSW-UHFFFAOYSA-N
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Description

(2-Phenylpyrimidin-4-yl)methanol is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenylpyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylpyrimidin-4-yl)methanol is not well-defined. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Pyrimidinemethanol: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    2-Phenylpyrimidin-4-ylamine:

Uniqueness

(2-Phenylpyrimidin-4-yl)methanol is unique due to the presence of both a phenyl group and a hydroxyl group attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

(2-Phenylpyrimidin-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H12_{12}N2_{2}O. The compound features a pyrimidine ring substituted with a hydroxymethyl group (-CH2_2OH) at the 4-position and a phenyl group at the 2-position. This unique structure is believed to contribute to its biological activities.

The exact mechanism of action for this compound is not fully elucidated. However, it is thought to interact with various molecular targets, including enzymes and receptors, which modulate biochemical pathways. Preliminary studies suggest that the presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets, leading to increased cytotoxicity against certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of microorganisms, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Candida albicans0.125

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer). The cytotoxic effects were evaluated using standard assays such as MTT and Annexin V staining, with results indicating significant apoptosis induction in treated cells.

Case Study 1: Cytotoxicity Assay

A study investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against various bacterial strains using a microdilution method. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Research Findings

Recent studies have highlighted the potential of this compound as a scaffold for drug development. Its structural features allow for modifications that could enhance its biological activity or reduce toxicity. Research continues to explore its interactions with specific enzymes involved in cell proliferation and signaling pathways related to cancer progression .

Properties

IUPAC Name

(2-phenylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-6-7-12-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCGPYPSAHFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 145 mg of 2-phenyl-4-pyrimidinecarboxylic acid chloride in 5 mL tetrahydrofuran was added excess lithium borohydride. The reaction mixture was stirred at room temperature for 10 minutes then diluted with 25 mL of ethyl acetate and filtered. The filtrate was washed successively with 25 mL aliquots of 1N sodium hydroxide and brine. The solvent was removed by evaporation under reduced pressure to yield 100 mg of 2-phenyl-4-hydroxymethylpyrimidine as a white solid.
Name
2-phenyl-4-pyrimidinecarboxylic acid chloride
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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